
N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that incorporates a cyclopropane ring, a pyridazine moiety, and a benzylpiperidine group, making it an interesting subject for synthetic and analytical studies.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide, one would typically start with commercially available or easily synthesized intermediates. The process might involve the following steps:
Synthesis of the Benzylpiperidine Intermediate: : This can be achieved through a reductive amination of benzylamine with piperidine.
Formation of the Thioether Linkage: : The benzylpiperidine can be coupled with a 4-oxobutylthiol group, likely via a thiol-ene reaction.
Cyclopropane Carboxamide Formation: : The core cyclopropane carboxamide can be synthesized through a suitable amide coupling reaction.
Pyridazine Attachment:
Industrial Production Methods
Industrial production may follow similar steps but would be optimized for scalability, yield, and purity. This often involves the use of automated reactors, continuous flow chemistry systems, and in-line purification processes to ensure efficient production.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidation reactions at the sulfur atom or the cyclopropane ring.
Reduction: : Reduction can target the carbonyl groups or the pyridazine ring under specific conditions.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and pyridazine sites.
Common Reagents and Conditions
Oxidation: : Typically involves reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: : Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: : Reagents like alkyl halides or acyl chlorides, often in the presence of a base like triethylamine, are used.
Major Products Formed
Major products depend on the specific reactions undertaken. Oxidation might yield sulfoxides or sulfones, while reduction could result in alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
科学研究应用
Chemistry
The compound is useful as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactivities and properties.
Biology and Medicine
N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can serve as a lead compound in drug discovery, particularly for targeting neurological or inflammatory pathways due to its structural similarity to known bioactive molecules.
Industry
In the industrial sphere, the compound may be used in the development of new materials or as an intermediate in the synthesis of performance chemicals.
作用机制
Molecular Targets and Pathways
The exact mechanism of action depends on its application. In a biological context, the compound may interact with various receptors or enzymes, potentially inhibiting or modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, and electrostatic forces.
相似化合物的比较
Similar Compounds
N-(4-(4-benzylpiperidin-1-yl)butyl)pyridazin-3-ylamine
N-(6-((4-(4-phenylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Uniqueness
The presence of both the cyclopropane carboxamide and the benzylpiperidine moiety gives N-(6-((4-(4-benzylpiperidin-1-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide unique steric and electronic properties, which can result in different reactivity and biological activity profiles compared to its analogs.
Feel free to ask more questions or share your thoughts!
属性
IUPAC Name |
N-[6-[4-(4-benzylpiperidin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c29-23(28-14-12-19(13-15-28)17-18-5-2-1-3-6-18)7-4-16-31-22-11-10-21(26-27-22)25-24(30)20-8-9-20/h1-3,5-6,10-11,19-20H,4,7-9,12-17H2,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZUKRIIYKNSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2994115.png)
![11-methyl-N-[2-(morpholin-4-yl)ethyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2994116.png)
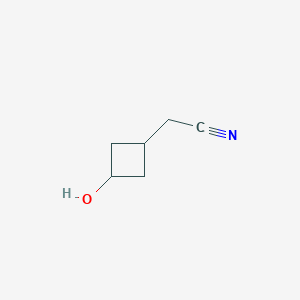
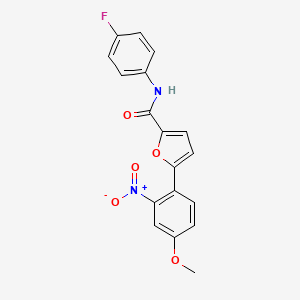
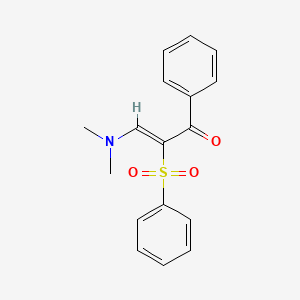
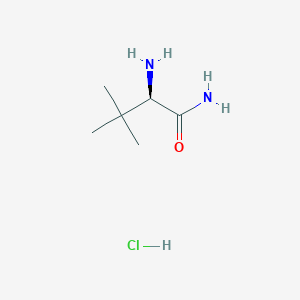
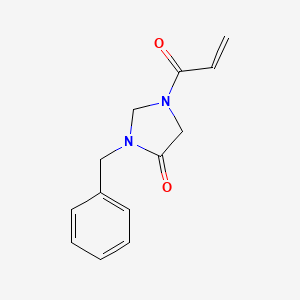
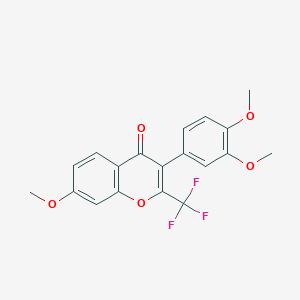
![N-(3-acetamidophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2994128.png)
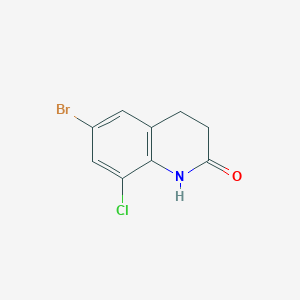
![4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide](/img/structure/B2994132.png)
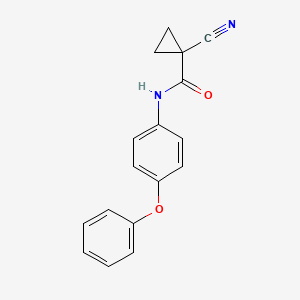
![2-(1,3-dioxoisoindol-2-yl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide](/img/structure/B2994134.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2994136.png)
